2-(2-Sulfanylpropanoylamino)propanoic acid

Beschreibung

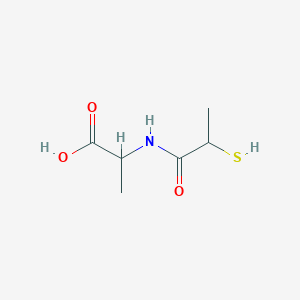

2-(2-Sulfanylpropanoylamino)propanoic acid is a thiol-containing derivative of propanoic acid, featuring a sulfanyl (-SH) group and an amide linkage.

Eigenschaften

IUPAC Name |

2-(2-sulfanylpropanoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-3(6(9)10)7-5(8)4(2)11/h3-4,11H,1-2H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUPPFVCOICYML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(C)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2-Sulfanylpropanoylamino)propansäure beinhaltet typischerweise die Reaktion einer Thiol-haltigen Verbindung mit einem Carbonsäurederivat. Ein gängiges Verfahren ist die Reaktion von 2-Mercaptopropansäure mit einem geeigneten Amin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) durchgeführt, um die Bildung der Amidbindung zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-(2-Sulfanylpropanoylamino)propansäure kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit der Verbindung verbessern. Darüber hinaus werden Reinigungstechniken wie Kristallisation oder Chromatographie eingesetzt, um das Endprodukt mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2-Sulfanylpropanoylamino)propansäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.

Reduktion: Die Carboxylgruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Thiolgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können unter milden Bedingungen verwendet werden, um die Thiolgruppe zu oxidieren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden üblicherweise verwendet.

Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride können in Gegenwart einer Base mit der Thiolgruppe reagieren.

Hauptprodukte, die gebildet werden

Oxidation: Disulfide oder Sulfonsäuren.

Reduktion: Alkohole.

Substitution: Thioether oder Thioester.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-(2-Sulfanylpropanoylamino)propansäure beinhaltet die Wechselwirkung mit molekularen Zielstrukturen durch seine Thiol- und Carboxylgruppen. Die Thiolgruppe kann kovalente Bindungen mit Cysteinresten in Proteinen eingehen, was zu Enzyminhibition oder Modifikation führt. Die Carboxylgruppe kann an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen, was die Bindungsaffinität und Spezifität der Verbindung beeinflusst.

Wirkmechanismus

The mechanism of action of 2-(2-Sulfanylpropanoylamino)propanoic acid involves its interaction with molecular targets through its thiol and carboxylic acid groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following structurally related compounds are compared based on molecular features, toxicity, and applications:

Toxicity and Reactivity

- 3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid: Classified as acutely toxic (oral Category 4) and irritating to skin (Category 2) and eyes (Category 2A). Its aminoethyl group may contribute to respiratory tract irritation (H335) .

- 2-sulfanylpropanoic acid: Simpler structure likely reduces systemic toxicity, though thiols generally exhibit moderate reactivity and odor.

- No toxicity data are available .

- Sulfonyl-containing analog (CAS 1155563-59-9) : The sulfonyl group improves stability but may alter solubility and metabolic pathways .

Key Differentiators of this compound

While direct data on this compound are sparse, its unique combination of amide and sulfanyl groups distinguishes it from analogs:

- Sulfanyl positioning: The β-sulfanyl group on the propanoyl moiety may influence steric effects and redox reactivity compared to α-sulfanyl analogs.

Biologische Aktivität

2-(2-Sulfanylpropanoylamino)propanoic acid, also known as cysteine propanoic acid, is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a propanoic acid backbone with a sulfanyl group attached to the second carbon. This unique structure is believed to contribute to its biological activity.

Antioxidant Properties

One of the primary areas of interest regarding this compound is its antioxidant activity . Research has shown that compounds with sulfanyl groups can effectively scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound exhibits significant antimicrobial activity, particularly against drug-resistant strains .

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. Studies indicate that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. For instance, it has been shown to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting a potential therapeutic role in inflammatory conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress and inflammation, leading to reduced cellular damage.

- Receptor Modulation : It may interact with receptors on the cell surface, modulating signaling pathways related to inflammation and immune response.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against clinical isolates of MRSA. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an antimicrobial agent.

- Inflammation Model Study : In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and pain scores compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, supporting its anti-inflammatory potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.